5-Aminothiophene-2-sulfonamide

概要

説明

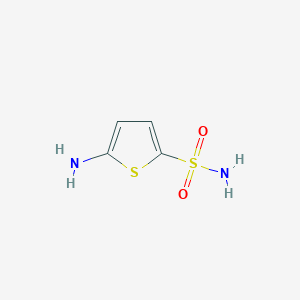

5-Aminothiophene-2-sulfonamide is a heterocyclic compound containing a thiophene ring substituted with an amino group at the 5-position and a sulfonamide group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminothiophene-2-sulfonamide can be achieved through various methods. One common approach involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

化学反応の分析

Types of Reactions: 5-Aminothiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Sulfonic acids.

Substitution: Various substituted thiophene derivatives.

科学的研究の応用

Antibacterial Properties

5-Aminothiophene-2-sulfonamide exhibits significant antibacterial activity, making it a candidate for developing new antimicrobial agents. Research indicates that sulfonamide derivatives can inhibit bacterial growth by targeting specific enzymes involved in folate synthesis, which is crucial for bacterial DNA replication.

Case Study: Antibacterial Evaluation

A study synthesized a series of sulfonamide-dye-based compounds and evaluated their antibacterial properties against various strains, including Escherichia coli and Salmonella typhimurium. Among these compounds, one derivative demonstrated an inhibition zone diameter (IZD) of 19 mm against E. coli, indicating potent antibacterial activity compared to traditional sulfonamides like sulfamethoxazole .

| Compound | Target Bacteria | Inhibition Zone Diameter (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| Hybrid 4a | E. coli | 19 | 11.31 |

| Hybrid 4d | S. typhimurium | 16 | 19.24 |

Pharmacological Applications

Beyond antibacterial properties, sulfonamides, including this compound, have been explored for their roles in treating various conditions such as hypertension and inflammatory diseases. The compound's ability to act as a carbonic anhydrase inhibitor has been particularly noted.

Pharmacological Mechanisms

Sulfonamides function through competitive inhibition of the enzyme dihydropteroate synthase, which is involved in folate biosynthesis in bacteria. This mechanism underlines their effectiveness as broad-spectrum antibiotics .

Synthesis and Industrial Applications

The synthesis of this compound and its derivatives has garnered attention due to the compound's potential as a scaffold in drug design. Recent advancements in synthetic methodologies have streamlined the production of these compounds, enhancing their availability for research and therapeutic use.

Innovative Synthesis Techniques

Recent studies have highlighted methods such as oxidative coupling of thiols and amines to synthesize sulfenamides, sulfinamides, and sulfonamides efficiently. These methods minimize waste and simplify the synthetic process, making it economically viable for pharmaceutical applications .

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its toxicity profile. Research indicates that while sulfonamides are effective antimicrobial agents, they can also exhibit adverse effects such as allergic reactions and hematological disorders .

Toxicity Data Overview

A review of sulfonamide drugs indicates varying toxicity levels depending on their structure and usage context. For instance, sulfadiazine has been associated with skin reactions in some patients, necessitating careful monitoring during treatment .

作用機序

The mechanism of action of 5-Aminothiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition is crucial for its potential therapeutic effects .

類似化合物との比較

- Thiophene-2-sulfonamide

- 5-Aminothiophene-2-carboxamide

- 5-Aminothiophene-2-carboxylic acid

Comparison: 5-Aminothiophene-2-sulfonamide is unique due to the presence of both an amino group and a sulfonamide group on the thiophene ring.

生物活性

5-Aminothiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by research findings and data tables.

Overview of this compound

This compound belongs to the class of aminothiophenes, which are known for their ability to act as precursors in the synthesis of various biologically active compounds. The presence of the sulfonamide group enhances its pharmacological profile, making it a subject of interest in drug discovery.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In a study evaluating various sulfonamide derivatives, it was found that compounds similar to this compound showed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard agar-dilution methods, revealing that while some derivatives displayed potent activity, others were less effective.

| Compound | MIC (μM) | Bacterial Strain |

|---|---|---|

| This compound | 50 | Staphylococcus aureus ATCC 6538p |

| Another derivative | 75 | Escherichia coli ATCC 8739 |

2. Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, including DPPH and FRAP methods. The compound demonstrated moderate radical scavenging activity, which is crucial for protecting cells from oxidative stress.

| Compound | IC50 (mM) | Assay Type |

|---|---|---|

| This compound | 0.66 | DPPH |

| Another derivative | 1.23 | FRAP |

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as urease and α-glucosidase, which are relevant in various metabolic disorders.

- Antibacterial Mechanism : Similar to other sulfonamides, it likely interferes with folate synthesis in bacteria by mimicking para-aminobenzoic acid (PABA), crucial for DNA synthesis.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of aminothiophenes. For instance:

- A study highlighted that modifications at the amino or sulfonamide positions significantly influenced the antimicrobial efficacy and antioxidant properties of derivatives.

- Another investigation reported that certain analogs exhibited potent inhibition against cancer cell lines, suggesting potential applications in oncology.

特性

IUPAC Name |

5-aminothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,5H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIKHUVSUVXRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。